Boc-Inp-OH

説明

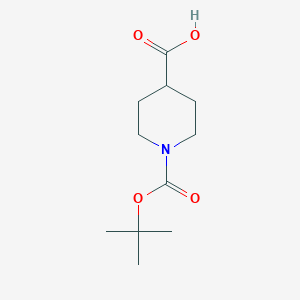

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-6-4-8(5-7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOHBPPVVDQMKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Record name | boc-isonipecotic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233343 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84358-13-4 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084358134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butoxycarbonylpiperidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(TERT-BUTOXYCARBONYL)-4-PIPERIDINECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAZ2CAT47B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-Inp-OH: A Key Building Block for Modulating Neurological Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-isonipecotic acid (Boc-Inp-OH), a heterocyclic amino acid derivative crucial for the synthesis of peptidomimetics and other molecules designed to interact with neurological targets. This document details its chemical and physical properties, provides a detailed protocol for its incorporation in solid-phase peptide synthesis, and explores the biological significance of the isonipecotic acid moiety, particularly its role in modulating the γ-aminobutyric acid (GABA) signaling pathway.

Chemical Structure and Properties

This compound, systematically named 1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid, is a conformationally constrained analog of γ-aminobutyric acid (GABA). The Boc (tert-butyloxycarbonyl) protecting group on the piperidine (B6355638) nitrogen enhances its solubility in organic solvents and makes it a valuable building block for peptide synthesis.

Below is a summary of its key chemical and physical properties:

| Property | Value | Reference(s) |

| Synonyms | 1-Boc-piperidine-4-carboxylic acid, Boc-isonipecotic acid | [1][2] |

| CAS Number | 84358-13-4 | [1][2] |

| Molecular Formula | C₁₁H₁₉NO₄ | [1] |

| Molecular Weight | 229.27 g/mol | [1] |

| Appearance | White to off-white solid/crystalline powder | [1] |

| Melting Point | 148-153 °C | [3] |

| Solubility | Insoluble in water. Soluble in various organic solvents. | [4] |

| SMILES | CC(C)(C)OC(=O)N1CCC(CC1)C(=O)O | [1] |

| InChI Key | JWOHBPPVVDQMKB-UHFFFAOYSA-N | [1] |

Experimental Protocols: Incorporation of this compound in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Boc-chemistry solid-phase peptide synthesis (SPPS). The following is a detailed, generalized protocol for the coupling of this compound onto a resin-bound peptide chain.

Materials:

-

Resin with a free amino group (e.g., Rink Amide resin for a C-terminal amide)

-

This compound

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIEA)

-

Solvent (e.g., N,N-Dimethylformamide - DMF)

-

Deprotection solution (e.g., 20% piperidine in DMF for Fmoc-SPPS, or Trifluoroacetic acid - TFA for Boc-SPPS)

-

Washing solvents (e.g., DMF, Dichloromethane - DCM)

Protocol: HATU-Mediated Coupling

-

Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in a reaction vessel.

-

Deprotection (if applicable): If the resin-bound peptide has an N-terminal Fmoc protecting group, treat the resin with 20% piperidine in DMF for 20 minutes to expose the free amine. For a Boc-protected peptide, use an appropriate TFA solution.

-

Washing: Thoroughly wash the resin with DMF (3-5 times) to remove deprotection reagents and byproducts.

-

Activation of this compound: In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and a suitable additive like HOAt (3 equivalents) in DMF.

-

Coupling: Add DIEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes. Immediately add the activated this compound solution to the resin.

-

Reaction: Agitate the reaction vessel for 2-4 hours at room temperature. The progress of the coupling can be monitored using a qualitative test such as the Kaiser test. For sterically hindered couplings, extended reaction times or a second coupling step may be necessary.

-

Washing: After the coupling is complete, wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

-

Chain Elongation or Cleavage: Proceed to the next deprotection and coupling cycle for further chain elongation or move to the final cleavage of the peptide from the resin.

Biological Significance and Signaling Pathways

The core structure of this compound, isonipecotic acid, is a known partial agonist of the GABA-A receptor.[2] GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its receptors are crucial targets for a wide range of therapeutics, including those for anxiety, epilepsy, and sleep disorders.[5]

The incorporation of the isonipecotic acid moiety ("Inp") into peptides can, therefore, be a strategy to design peptidomimetics that target the GABA-A receptor, potentially with improved selectivity and pharmacokinetic properties compared to small molecules.

GABA-A Receptor Signaling Pathway

The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA (or an agonist), opens to allow the influx of chloride ions (Cl⁻) into the neuron.[6] This influx hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus exerting an inhibitory effect on neurotransmission.[6] Peptides containing the "Inp" residue can act as agonists or partial agonists at the GABA binding site, mimicking the action of GABA and potentiating this inhibitory signal.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow for SPPS using this compound

Caption: Boc-SPPS workflow for incorporating this compound.

GABA-A Receptor Signaling Pathway Modulation

Caption: Modulation of GABA-A receptor signaling by an Inp-containing peptide.

References

An In-Depth Technical Guide to Boc-Isonipecotic Acid in Biochemical Research

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of N-Boc-isonipecotic acid (1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid), a pivotal building block in modern biochemical and pharmaceutical research. We will explore its fundamental properties, its critical role as a versatile scaffold in the synthesis of complex bioactive molecules, and its application in the development of novel therapeutics, particularly those targeting the GABAergic system. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to serve as a practical resource for the scientific community.

Introduction

N-Boc-isonipecotic acid is a derivative of isonipecotic acid featuring a tert-butyloxycarbonyl (Boc) protecting group on the piperidine (B6355638) nitrogen.[1][2] This structural feature is of paramount importance in organic synthesis, as the Boc group provides a stable and reliable means of protecting the secondary amine.[3] This protection allows for selective chemical modifications to be performed at the carboxylic acid moiety without interference from the otherwise reactive amine, preventing unwanted side reactions and ensuring higher yields of desired products.[3]

The core structure, a piperidine ring, is a prevalent motif in a vast number of biologically active compounds and approved pharmaceuticals.[3] Consequently, Boc-isonipecotic acid serves as an invaluable and versatile starting material, or intermediate, for the synthesis of a diverse range of molecules, including enzyme inhibitors, peptide-based therapeutics, and modulators of neurotransmitter systems.[1][4][5] Its application is particularly notable in neuroscience, where it is used to develop novel agents targeting neurological disorders.[1][4]

Physicochemical Properties

Boc-isonipecotic acid is typically supplied as a white to off-white crystalline solid.[1] Its key properties are summarized in the table below, providing researchers with essential data for experimental planning and execution.

| Property | Value | References |

| CAS Number | 84358-13-4 | [1][6][7][8] |

| Molecular Formula | C₁₁H₁₉NO₄ | [1][6][8][9] |

| Molecular Weight | 229.27 g/mol | [6][7][8][10] |

| IUPAC Name | 1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | [7][8][11] |

| Synonyms | Boc-Inp-OH, N-Boc-piperidine-4-carboxylic acid, 1-Boc-piperidine-4-carboxylic acid | [1][6][8] |

| Melting Point | 144 - 154 °C | [1][11] |

| Appearance | White to off-white crystalline solid or powder | [1][9][11] |

| Purity | Typically ≥98% | [2][9][11] |

| Solubility | Soluble in various organic solvents | [4] |

Core Applications in Research and Development

A Versatile Scaffold for Drug Discovery

The bifunctional nature of Boc-isonipecotic acid makes it an ideal scaffold for combinatorial chemistry and the generation of compound libraries.[3] The carboxylic acid provides a reactive handle for amidation, esterification, or reduction, while the protected amine can be revealed under acidic conditions for subsequent functionalization.[3][12] This synthetic flexibility has been leveraged to create a wide array of derivatives, with significant applications in:

-

Neuroscience: The parent compound, isonipecotic acid, is a partial agonist of the GABA-A receptor, and the related compound nipecotic acid is a known inhibitor of GABA uptake.[13][14][15] This has spurred the use of the Boc-protected scaffold to develop novel, more potent, and selective modulators of the GABAergic system for conditions like epilepsy, anxiety, and neuropathic pain.[15][16]

-

Enzyme Inhibition: The piperidine core can be elaborated to fit into the active sites of various enzymes, making Boc-isonipecotic acid a useful starting point for designing specific enzyme inhibitors.[1][5]

-

Oncology and Infectious Diseases: Some derivatives have shown potential as antitumor and antibacterial agents, with proposed mechanisms including the inhibition of bacterial DNA gyrase.[6]

Key Intermediate in Peptide Synthesis

In peptide synthesis, protecting the amine group of amino acids is essential to ensure that peptide bonds form in the correct sequence. The Boc group is a classic and widely used protecting group for this purpose. Boc-isonipecotic acid can be incorporated into peptide chains to create peptidomimetics or to introduce conformational constraints, which can enhance biological activity, selectivity, and metabolic stability.[1][4][10]

Signaling Pathways and Synthetic Workflows

Visualizing the context in which Boc-isonipecotic acid is used can clarify its strategic importance. The following diagrams, rendered using Graphviz, illustrate its role in modulating GABAergic signaling and its general utility in synthetic chemistry.

Caption: The GABAergic synapse, showing GABA reuptake by GATs as a target for inhibitors.

Caption: General synthetic pathways utilizing Boc-isonipecotic acid as a starting material.

Caption: Logical workflow for drug discovery starting from a chemical scaffold.

Experimental Protocols

The following are generalized but detailed protocols for key experiments involving Boc-isonipecotic acid and its derivatives. Researchers should adapt these methods to their specific needs and available equipment.

Protocol: Synthesis of an Amide Derivative via EDC/HOBt Coupling

This protocol describes a standard method for forming an amide bond between the carboxylic acid of Boc-isonipecotic acid and a primary amine.

Materials:

-

N-Boc-isonipecotic acid

-

Primary amine of choice (R-NH₂)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-isonipecotic acid (1.0 eq) in anhydrous DCM.

-

Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution. Stir at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve the primary amine (1.1 eq) in anhydrous DCM.

-

Add the amine solution and DIPEA (2.0 eq) to the activated acid mixture.

-

Allow the reaction to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product using flash column chromatography on silica (B1680970) gel to yield the pure amide derivative.

Protocol: In Vitro GABA Transporter (GAT) Inhibition Assay

This protocol is based on methods used to assess the inhibitory potency of compounds on GABA transporters.[16] It measures the uptake of radiolabeled GABA into cells expressing specific GAT subtypes.

Materials:

-

HEK-293 cells stably expressing a mouse or human GAT subtype (e.g., mGAT1, mGAT2, mGAT3, or mGAT4).

-

Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).

-

Assay buffer (e.g., Krebs-Ringer-HEPES).

-

[³H]GABA (radiolabeled gamma-aminobutyric acid).

-

Unlabeled GABA.

-

Test compounds (derivatives synthesized from Boc-isonipecotic acid) dissolved in a suitable solvent (e.g., DMSO).

-

Scintillation vials and scintillation cocktail.

-

Scintillation counter.

-

96-well cell culture plates.

Procedure:

-

Cell Plating: Plate the GAT-expressing HEK-293 cells into 96-well plates at an appropriate density and allow them to adhere and grow to confluence (typically 24-48 hours).

-

Preparation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed assay buffer.

-

Pre-incubation: Add 100 µL of assay buffer containing the desired concentration of the test compound (or vehicle control) to each well. Incubate for 10-20 minutes at room temperature or 37°C.

-

Uptake Initiation: Initiate the uptake reaction by adding 100 µL of assay buffer containing a mixture of [³H]GABA (final concentration ~10-50 nM) and unlabeled GABA (to achieve a desired final substrate concentration).

-

Incubation: Incubate the plate for a short, defined period (e.g., 1-10 minutes) at room temperature. This time should be within the linear range of GABA uptake.

-

Uptake Termination: Terminate the reaction by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.

-

Cell Lysis and Counting: Lyse the cells in each well by adding a lysis buffer (e.g., 0.1 M NaOH or 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the amount of [³H]GABA taken up by the cells using a scintillation counter.

-

Data Analysis: Determine non-specific uptake in the presence of a high concentration of a known GAT inhibitor (e.g., tiagabine). Subtract this value from all measurements. Calculate the percent inhibition for each test compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Conclusion

N-Boc-isonipecotic acid is far more than a simple chemical intermediate; it is a foundational tool in the arsenal (B13267) of medicinal chemists and biochemical researchers. Its unique combination of a protected amine and a reactive carboxylic acid on a biologically relevant piperidine scaffold makes it an exceptionally valuable building block.[1][3] From constructing novel therapeutics for neurological disorders to synthesizing constrained peptides, the applications of Boc-isonipecotic acid are extensive and continue to expand.[1][4] This guide has provided the technical data, experimental context, and procedural details intended to facilitate its effective use in the laboratory, ultimately contributing to the advancement of drug discovery and biochemical science.

References

- 1. chemimpex.com [chemimpex.com]

- 2. sihaulichemicals.co.in [sihaulichemicals.co.in]

- 3. nbinno.com [nbinno.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. biosynth.com [biosynth.com]

- 7. boc-isonipecotic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid | C11H19NO4 | CID 392871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1-Boc-isonipecotic acid, 98+% | CymitQuimica [cymitquimica.com]

- 10. This compound = 99.0 HPLC 84358-13-4 [sigmaaldrich.com]

- 11. 1-Boc-isonipecotic acid, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. Postsynaptic action of endogenous GABA released by nipecotic acid in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 15. Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors; structural insights and design strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Navigating the Synthesis and Application of Boc-Protected Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of two key Boc-protected carboxylic acids: 1-Boc-piperidine-4-carboxylic acid and Boc-L-indoline-2-carboxylic acid. Due to the potential ambiguity of the abbreviation "Boc-Inp-OH," this whitepaper addresses both molecules, offering detailed information on their chemical properties, synthesis applications, and roles in modulating significant biological pathways.

Section 1: Core Molecular Data

The fundamental properties of these compounds are crucial for their application in chemical synthesis. The following tables summarize their molecular formula, weight, and other key identifiers.

Table 1: Physicochemical Properties of 1-Boc-piperidine-4-carboxylic acid

| Property | Value |

| Synonyms | This compound, Boc-isonipecotic acid |

| Molecular Formula | C₁₁H₁₉NO₄ |

| Molecular Weight | 229.27 g/mol |

| CAS Number | 84358-13-4 |

Table 2: Physicochemical Properties of Boc-L-indoline-2-carboxylic acid

| Property | Value |

| Synonyms | N-Boc-L-indoline-2-carboxylic acid |

| Molecular Formula | C₁₄H₁₇NO₄ |

| Molecular Weight | 263.29 g/mol |

| CAS Number | 144069-67-0 |

Section 2: Experimental Protocols in Drug Synthesis

Both 1-Boc-piperidine-4-carboxylic acid and Boc-L-indoline-2-carboxylic acid are pivotal building blocks in the synthesis of various pharmaceuticals. Below are detailed protocols for their application.

Synthesis of Bilastine (B1667067) using a 1-Boc-piperidine-4-carboxylic acid derivative

1-Boc-piperidine-4-carboxylic acid is a precursor to 1-Boc-piperidine-4-formaldehyde, a key reactant in the synthesis of the antihistamine, bilastine.

Step 1: Synthesis of 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylic acid tert-butyl ester

-

Combine 2-nitroaniline (B44862) (0.4 mol) and 1-Boc-piperidine-4-carbaldehyde (0.4 mol) in a mixed solvent of ethanol (B145695) (3.2 L) and water (80 mL).

-

After complete dissolution, add 139.3 g of Na₂S₂O₄ (0.8 mol).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After 8 hours, filter the precipitate and wash the filter cake with absolute ethanol (1.6 L x 2).

-

Combine the filtrates and evaporate to dryness to obtain the crude product.

-

Recrystallize the crude product from an ethanol-water mixture to yield tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate.[1]

Step 2: Alkylation

-

To a solution of 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylic acid tert-butyl ester (0.3 mol) and 2-chloroethylether (0.3 mol) in a 40% aqueous solution, add a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (0.3 g).

-

Slowly add a mixed base of NaOH (0.25 mol) and Na₂CO₃ (0.1 mol) under cooling in an ice-water bath.

-

Stir the reaction mixture rapidly at 50°C for 2 hours.

-

After completion, allow the reaction to cool and stand.

-

Extract the product with diethyl ether, wash with saturated saline, dry, filter, and remove the solvent to obtain the alkylated product.[2]

Step 3: Hydrolysis and Coupling

-

The subsequent steps involve the hydrolysis of the ester and removal of the Boc protecting group, followed by coupling with 2-[4-(2-p-toluenesulfonyl-ethyl)-phenyl]-2-methyl-propionic acid sodium salt to yield bilastine.[2][3]

Synthesis of HIV-1 Integrase Inhibitors using Boc-L-indoline-2-carboxylic acid

Boc-L-indoline-2-carboxylic acid serves as a scaffold for the development of novel HIV-1 integrase strand transfer inhibitors (INSTIs).[4][5][6] The general synthetic approach involves the coupling of various side chains to the indoline (B122111) core to enhance binding to the active site of the integrase enzyme.

General Amide Coupling Procedure:

-

To a solution of Boc-L-indoline-2-carboxylic acid in a suitable solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA).

-

Add the desired amine component to the reaction mixture.

-

Stir the reaction at room temperature until completion, monitored by TLC.

-

Perform an aqueous work-up and purify the product by column chromatography.

Section 3: Visualization of Relevant Signaling Pathways

The therapeutic effects of molecules synthesized from these building blocks are often exerted through the modulation of specific cellular signaling pathways.

GABAergic Synapse and the Role of Isonipecotic Acid Derivatives

Isonipecotic acid, the deprotected form of this compound, is a GABA analog and acts as a partial agonist at GABA-A receptors, influencing inhibitory neurotransmission.[7]

Caption: Simplified GABAergic synapse pathway.

HIV-1 Integration and its Inhibition

Indole-2-carboxylic acid derivatives have been designed to inhibit HIV-1 integrase, a key enzyme in the viral life cycle that incorporates the viral DNA into the host genome.[4][5][6]

References

- 1. Bilastine preparation method - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN106146459B - Preparation method of bilastine - Google Patents [patents.google.com]

- 3. CN106146459A - A kind of preparation method of bilastine - Google Patents [patents.google.com]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Engagement of the GABA to KCC2 Signaling Pathway Contributes to the Analgesic Effects of A3AR Agonists in Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Boc Solid-Phase Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies of tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). A foundational technique in the field of peptide chemistry, Boc-SPPS offers a robust and versatile platform for the synthesis of a wide array of peptides. This document will delve into the core chemistry, detailed experimental protocols, and critical considerations for the successful execution of this powerful synthetic strategy.

Core Principles of Boc-SPPS

Solid-phase peptide synthesis, a groundbreaking innovation by Bruce Merrifield, revolutionized the synthesis of peptides by anchoring the C-terminal amino acid to an insoluble resin support.[1][] This approach dramatically simplifies the purification process, as excess reagents and soluble byproducts are readily removed by filtration and washing, enabling the use of excess reagents to drive reactions to completion.[1][][3]

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy is a cornerstone of SPPS.[1] It relies on the use of the acid-labile Boc group for the temporary protection of the α-amino group of the growing peptide chain.[1][4] In contrast, the permanent protecting groups for the amino acid side chains are typically benzyl-based and necessitate a much stronger acid for their removal.[1] This strategic difference in acid lability, often termed "graduated acid lability," is the fundamental principle underpinning the Boc-SPPS methodology.[1]

The synthesis is a cyclical process, with each cycle incorporating a single amino acid into the growing peptide chain. The fundamental steps in each cycle are: deprotection of the N-terminal Boc group, neutralization of the resulting ammonium (B1175870) salt, and coupling of the next Boc-protected amino acid.[3]

The Boc-SPPS Workflow

The cyclical nature of Boc-SPPS allows for the systematic and controlled assembly of a peptide sequence on a solid support. The general workflow is depicted below.

References

Methodological & Application

Application Notes and Protocols for the Use of Boc-L-Isoleucine (Boc-Ile-OH) in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the systematic assembly of amino acid chains on a solid support. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, a classical and robust approach to SPPS, utilizes the acid-labile Boc group for the temporary protection of the α-amino group. This document provides detailed application notes and protocols for the use of Boc-L-isoleucine (Boc-Ile-OH), a β-branched amino acid, in Boc-SPPS.

Isoleucine's structure, with its bulky sec-butyl side chain, presents a significant steric hindrance, which can lead to challenges in achieving high coupling efficiency.[1] This can result in incomplete reactions and the formation of deletion sequences, complicating purification and reducing the overall yield. These notes will address these challenges by providing protocols for standard and difficult couplings, a comparison of common coupling reagents, and strategies to mitigate potential side reactions.

It is important to note that the term "Boc-Inp-OH" is not a standard nomenclature for a naturally occurring amino acid derivative. Based on the context of SPPS, this document will focus on Boc-L-isoleucine (Boc-Ile-OH), as "Inp" is likely a typographical error or a non-standard abbreviation for isoleucine.

Data Presentation: Quantitative Overview

The efficiency of each coupling step is critical for the final yield and purity of the peptide. The following tables summarize key quantitative data related to the use of Boc-L-isoleucine in Boc-SPPS.

Table 1: General Parameters for Boc-L-Isoleucine Coupling in SPPS

| Parameter | Typical Value | Notes |

| Resin Substitution | 0.3 - 0.8 mmol/g | Lower substitution can improve results for long or difficult sequences. |

| Boc-L-Isoleucine Equivalents | 2 - 4 | Relative to the resin's functional group loading. |

| Coupling Reagent Equivalents | 2 - 4 | Stoichiometry may vary based on the chosen reagent. |

| Base (DIEA) Equivalents | 4 - 8 | Used for neutralization and activation. |

| Standard Coupling Time | 60 - 120 minutes | Can be extended for difficult couplings. |

| Expected Coupling Efficiency | 98 - >99.5% | Highly dependent on the coupling reagent and peptide sequence.[1] |

| Monitoring Method | Ninhydrin (B49086) (Kaiser) Test | A qualitative test to detect free primary amines. |

Table 2: Comparative Performance of Common Coupling Reagents for Sterically Hindered Residues like Boc-L-Isoleucine

| Coupling Reagent | Abbreviation | Typical Coupling Time | Relative Efficiency for Hindered Couplings | Potential for Racemization | Notes |

| Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole | DCC/HOBt | 2 - 4 hours | Moderate | Low with HOBt | A cost-effective option, but can be slow. The byproduct, DCU, is insoluble. |

| Diisopropylcarbodiimide / 1-Hydroxybenzotriazole | DIC/HOBt | 2 - 4 hours | Moderate | Low with HOBt | Similar to DCC, but the urea (B33335) byproduct is soluble in DMF. |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP | 30 - 60 minutes | High | Low | A more efficient phosphonium (B103445) salt-based reagent. |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | 15 - 60 minutes | High | Low | A widely used and reliable uronium salt-based reagent. |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | 15 - 45 minutes | Very High | Very Low | Generally considered one of the most effective reagents for difficult couplings due to its high reactivity.[2] |

Experimental Protocols

The following protocols provide detailed methodologies for the incorporation of Boc-L-isoleucine into a growing peptide chain using manual Boc-SPPS.

Protocol 1: Standard Single Coupling Cycle for Boc-L-Isoleucine

This protocol outlines the steps for a single cycle of deprotection, neutralization, and coupling of Boc-L-Isoleucine.

Materials:

-

Peptide-resin with a free N-terminal amino group

-

Boc-L-Isoleucine (Boc-Ile-OH)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

N,N-Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU)

-

1-Hydroxybenzotriazole (HOBt) (if using DCC or DIC)

-

Ninhydrin test kit

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM (10-15 mL per gram of resin) for 20-30 minutes in a reaction vessel. Drain the solvent.

-

Boc Deprotection:

-

Add a solution of 50% TFA in DCM to the resin. Agitate for 1-2 minutes and drain.

-

Add a fresh 50% TFA in DCM solution and agitate for 20-30 minutes to ensure complete removal of the Boc group.[3]

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and finally DCM (3x).

-

-

Neutralization:

-

Wash the resin with DMF (2x).

-

Add a solution of 10% DIEA in DMF to the resin. Agitate for 5 minutes.

-

Drain the neutralization solution and repeat the neutralization step.

-

Wash the resin thoroughly with DMF (5x).

-

-

Amino Acid Coupling (HBTU Activation):

-

In a separate vessel, dissolve Boc-L-Isoleucine (3 equivalents) and HBTU (2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the amino acid solution to activate the carboxyl group.

-

Immediately add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[4]

-

-

Monitoring the Coupling:

-

Take a small sample of the resin beads and perform a ninhydrin (Kaiser) test.

-

A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction. A blue color indicates incomplete coupling.[5]

-

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

Protocol 2: Strategy for Difficult Couplings of Boc-L-Isoleucine

Due to steric hindrance, a single coupling of Boc-L-Isoleucine may be incomplete. In such cases, a double coupling strategy is recommended.

Procedure:

-

Follow steps 1-5 of the Standard Single Coupling Cycle .

-

If the ninhydrin test is positive (blue beads) after the initial coupling time, drain the reaction solution and wash the resin with DMF (3x).

-

Second Coupling (Double Coupling):

-

Repeat the coupling step (Protocol 1, step 4) with a freshly prepared solution of activated Boc-L-Isoleucine.

-

Agitate for an additional 1-2 hours.[2]

-

-

Monitoring and Washing:

-

Perform a second ninhydrin test. If the test is negative, proceed with the washing steps as described in Protocol 1, step 6.

-

If the ninhydrin test is still positive, it may be necessary to cap the unreacted amines to prevent the formation of deletion sequences. This can be done by treating the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key processes in Boc-SPPS for the incorporation of Boc-L-Isoleucine.

Caption: General workflow for a single cycle of Boc-SPPS.

Caption: Mechanism of Boc group removal using Trifluoroacetic Acid (TFA).

Caption: Decision workflow for selecting a coupling strategy for Boc-Ile-OH.

References

Application Notes and Protocols for Boc-L-indoline-2-carboxylic Acid (Boc-Inp-OH) Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the coupling of Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH), a proline analogue often used to introduce conformational constraints in peptides. The unique steric hindrance of this amino acid presents challenges in achieving high coupling efficiencies. This document outlines various coupling conditions, presents available quantitative data, and offers detailed experimental protocols for both solid-phase and solution-phase peptide synthesis.

Introduction to this compound Coupling

Boc-L-indoline-2-carboxylic acid is a valuable building block in peptide chemistry, prized for its ability to induce specific secondary structures. However, its rigid, bicyclic structure presents significant steric hindrance around the carboxylic acid moiety, making amide bond formation challenging. Furthermore, dipeptides containing N-terminal indoline-2-carboxylic acid show a strong inclination to form diketopiperazines.[1][2] Consequently, the choice of coupling reagent and reaction conditions is critical to ensure high yields and minimize side reactions such as racemization and diketopiperazine formation.

Data Presentation: Comparison of Coupling Reagents

Quantitative data specifically for the coupling of this compound is limited in the literature. The following tables summarize general expectations for common coupling reagents based on their performance with other sterically hindered amino acids, supplemented with specific findings for Boc-L-indoline-2-carboxylic acid where available.

Table 1: General Comparison of Coupling Reagents for Sterically Hindered Amino Acids

| Coupling Reagent | Additive | Relative Efficiency for Hindered Coupling | Notes |

| Uronium/Aminium Salts | |||

| HATU | HOAt | Very High | Generally considered one of the most effective reagents for difficult couplings with reduced racemization.[3] |

| HBTU | HOBt | High | A widely used and effective coupling reagent, though slightly less reactive than HATU.[3] |

| Phosphonium (B103445) Salts | |||

| PyBOP | HOBt | High | Effective for hindered amino acids, with byproducts that are generally considered less hazardous than those from BOP.[3] |

| BOP-Cl | - | Moderate to High | Has shown some success in coupling Boc-L-indoline-2-carboxylic acid where other reagents failed, although yields may still be low.[2] |

| Carbodiimides | |||

| DIC/HOBt | HOBt | Moderate | A cost-effective option, but may require longer reaction times and can be less efficient for highly hindered couplings.[4] |

| EDC/HOBt | HOBt | Moderate | Similar to DIC/HOBt, with the advantage of water-soluble byproducts that are easily removed during workup in solution-phase synthesis.[5] |

| Other | |||

| T3P® (Propylphosphonic Anhydride) | - | Moderate to High | Reported to be effective for the coupling of Boc-L-indoline-2-carboxylic acid.[2] |

Table 2: Reported Coupling Conditions and Outcomes for Boc-L-indoline-2-carboxylic Acid Derivatives

| Coupling Reagent | Amine Component | Solvent | Base | Yield | Reference |

| BOP-Cl | H-L-Ala-OMe | DCM | DIPEA | Low | [2] |

| T3P® | H-L-Ala-OMe | EtOAc | DIPEA | Low | [2] |

Experimental Protocols

The following are detailed protocols for the coupling of Boc-L-indoline-2-carboxylic acid. These protocols are based on standard procedures for peptide synthesis and should be optimized for specific substrates and scales.

Solid-Phase Peptide Synthesis (SPPS) Protocol using HATU

This protocol describes a single coupling cycle for adding this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Boc-L-indoline-2-carboxylic acid (this compound) (3-5 equivalents)

-

HATU (2.9 - 4.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Resin with N-terminal deprotected peptide

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

-

Pre-activation: In a separate vial, dissolve this compound (3-5 eq.) and HATU (2.9-4.9 eq.) in DMF.

-

Activation: Add DIPEA (6-10 eq.) to the pre-activation mixture and vortex briefly.

-

Coupling: Immediately add the activated amino acid solution to the swollen resin.

-

Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Due to the steric hindrance of this compound, a longer coupling time may be necessary.

-

Monitoring: Monitor the reaction progress using a qualitative method such as the Kaiser test. A negative test (yellow beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

Solution-Phase Synthesis Protocol using EDC/HOBt

This protocol describes the coupling of this compound to an amino acid ester in solution.

Materials:

-

Boc-L-indoline-2-carboxylic acid (this compound) (1.0 equivalent)

-

Amino acid ester hydrochloride (e.g., H-Ala-OMe·HCl) (1.0 equivalent)

-

EDC·HCl (1.2 equivalents)

-

HOBt (1.2 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate (B1210297) (EtOAc)

-

1 M HCl (aqueous)

-

Saturated NaHCO₃ (aqueous)

-

Brine

Procedure:

-

Dissolution: Dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF or DCM under an inert atmosphere (e.g., nitrogen).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Activation: Add EDC·HCl (1.2 eq.) to the solution and stir for 30 minutes at 0 °C.

-

Amine Preparation: In a separate flask, dissolve the amino acid ester hydrochloride (1.0 eq.) in anhydrous DMF or DCM and add DIPEA (2.5 eq.) to neutralize the salt and provide the catalytic base.

-

Coupling: Add the amine solution to the activated this compound solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up:

-

Dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.

Mandatory Visualizations

General Workflow for this compound Coupling

Caption: General experimental workflow for this compound coupling.

Decision Tree for Selecting Coupling Conditions

Caption: Decision tree for selecting this compound coupling conditions.

Troubleshooting and Optimization

-

Low Coupling Yield: Due to the steric hindrance of this compound, low coupling yields are a common issue. If a standard coupling protocol results in a low yield, consider the following:

-

Switch to a more powerful coupling reagent: If using a carbodiimide-based method, switching to a uronium or phosphonium salt like HATU or PyBOP can significantly improve yields.

-

Increase reaction time: Sterically hindered couplings are often slower. Extending the reaction time can help drive the reaction to completion.

-

Double coupling: If the first coupling is incomplete, a second coupling step with fresh reagents can be performed.

-

Increase temperature: For solution-phase synthesis, cautiously increasing the reaction temperature may improve the reaction rate. However, this also increases the risk of racemization.

-

-

Racemization: The risk of racemization is always a concern in peptide synthesis, especially with prolonged reaction times or elevated temperatures.

-

Use of additives: Additives like HOBt or HOAt are crucial for suppressing racemization when using carbodiimide (B86325) or uronium/phosphonium salt coupling reagents.

-

Choice of base: Use a hindered, non-nucleophilic base such as DIPEA. For particularly sensitive couplings, a weaker base like N-methylmorpholine (NMM) may be beneficial.

-

Low temperature: Perform the activation and coupling steps at 0 °C to minimize racemization.

-

-

Diketopiperazine Formation: When coupling the second amino acid to an N-terminal indoline-2-carboxylic acid residue, diketopiperazine formation is a significant risk.

-

Use of 2-chlorotrityl chloride resin in SPPS: The bulky nature of this resin can sterically hinder the backbiting reaction that leads to diketopiperazine formation.

-

In situ neutralization protocols in Boc-SPPS: These protocols can help to suppress diketopiperazine formation.

-

By carefully selecting the coupling reagents and optimizing the reaction conditions, the challenges associated with the incorporation of Boc-L-indoline-2-carboxylic acid into peptide sequences can be effectively managed, enabling the synthesis of complex peptides with desired conformational properties.

References

- 1. researchgate.net [researchgate.net]

- 2. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Trifluoroacetic Acid (TFA) Mediated Deprotection of Boc-Inp-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine-protecting groups in organic synthesis, particularly in the construction of peptides and complex pharmaceutical intermediates.[1][2] Its widespread use is attributed to its stability across a range of chemical conditions and its straightforward removal under acidic conditions.[1][3] Boc-Inp-OH (N-Boc-L-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid) is a valuable building block in medicinal chemistry, and its deprotection is a critical step in many synthetic routes.

Trifluoroacetic acid (TFA) is the reagent of choice for Boc deprotection due to its high efficiency and volatility, which facilitates product isolation.[1][2] These application notes provide detailed protocols and technical information for the TFA-mediated deprotection of this compound.

Mechanism of TFA-Mediated Boc Deprotection

The cleavage of the Boc group by trifluoroacetic acid is an acid-catalyzed elimination reaction. The mechanism involves four primary steps:

-

Protonation: The process begins with the protonation of the carbonyl oxygen of the Boc group by TFA.[1][4]

-

Formation of a Tert-butyl Cation: The protonated group becomes unstable, leading to the cleavage of the tert-butyl-oxygen bond. This results in the formation of a stable, resonance-stabilized tert-butyl cation and a carbamic acid intermediate.[1][4]

-

Decarboxylation: The carbamic acid intermediate is inherently unstable and rapidly undergoes decarboxylation, releasing carbon dioxide gas.[1][4]

-

Amine Salt Formation: The newly formed free amine is then protonated by the excess TFA in the reaction mixture, yielding the corresponding trifluoroacetate (B77799) salt.[1][4]

It is critical to perform this reaction in a well-ventilated fume hood and avoid using a closed system, as the reaction generates CO2 gas.[2][4]

Side Reactions and the Role of Scavengers

The tert-butyl cation generated during deprotection is a reactive electrophile. It can cause undesired side reactions, such as alkylation of electron-rich residues like tryptophan and tyrosine.[1][5] The indole (B1671886) ring in the "Inp" moiety is susceptible to this side reaction. To mitigate this, scavengers are added to the deprotection "cocktail" to trap the tert-butyl cations.[1][6]

| Scavenger | Application/Target Residue | Typical Concentration |

| Water (H₂O) | General scavenger, helps hydrolyze the cation. | 2.5 - 5% |

| Anisole | Protects Tryptophan and Tyrosine. | 2.5 - 5% |

| Thioanisole | Protects Tryptophan and Methionine. | 2.5 - 5% |

| Triethylsilane (TES) | Effective reducing agent for Trp and protects against re-attachment. | 2.5% |

| 1,2-Ethanedithiol (EDT) | Protects Cysteine and Methionine. | 2.5% |

Experimental Protocols

Protocol 1: Standard Solution-Phase Boc Deprotection of this compound

This protocol is a general method for Boc deprotection in a solution of dichloromethane (B109758) (DCM).

Materials:

-

This compound

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Scavenger (e.g., Anisole or Triethylsilane)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Diethyl ether (for precipitation, optional)

-

Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

-

Dissolution: Dissolve the this compound substrate in DCM (a concentration of ~0.1-0.2 M is a good starting point) in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Reagents: Add the chosen scavenger (e.g., 2.5-5% v/v). Slowly add TFA to the stirred solution. The amount of TFA can range from 20% to 100% (neat), with 25-50% in DCM being a common starting point.[6][7]

-

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times typically range from 30 minutes to 4 hours.[6][7]

-

Work-up & Isolation:

-

Evaporation: Upon completion, remove the TFA and DCM under reduced pressure (in a well-ventilated hood). Co-evaporation with a solvent like toluene (B28343) can help remove residual TFA.[6]

-

Neutralization: If the free amine is required, dissolve the resulting residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM) and carefully wash with a saturated NaHCO₃ solution until the aqueous layer is basic. This step neutralizes the TFA salt.

-

Extraction: Wash the organic layer with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product.

-

Precipitation (Alternative): Alternatively, after the initial evaporation of TFA/DCM, the resulting TFA salt can often be precipitated by adding cold diethyl ether, collected by filtration, and washed with more cold ether.[1]

-

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Boc Deprotection

This protocol is for the deprotection of a Boc-protected amine on a resin during SPPS.

Materials:

-

Peptidyl-resin

-

Deprotection Solution: 50% (v/v) TFA in DCM

-

DCM (for washing)

-

Neutralization Solution: 5% (v/v) Diisopropylethylamine (DIPEA) in DCM

Procedure:

-

Resin Swelling: Swell the peptidyl-resin in DCM.

-

Initial Deprotection: Add the deprotection solution (50% TFA/DCM) to the resin (approx. 10 mL per gram of resin).[8]

-

Agitation: Shake or agitate the mixture at room temperature for 2-3 minutes.[8]

-

Filtration: Filter the resin and collect the filtrate.

-

Second Deprotection: Add a fresh portion of the deprotection solution and agitate for an additional 5-30 minutes at room temperature.[8]

-

Washing: Filter the resin and wash it thoroughly with DCM (3-5 times) to remove residual TFA.[8]

-

Neutralization: Wash the resin with the neutralization solution (5% DIPEA/DCM) (3 times) to neutralize the newly formed amine TFA salt, preparing it for the next coupling step.[8]

-

Final Wash: Wash the resin again with DCM to remove excess DIPEA.

Quantitative Data Summary

The following table summarizes various reaction conditions for TFA-mediated Boc deprotection found in the literature.

| Starting Material (SM) | TFA Conc. | Solvent | Time | Temp. | Yield | Reference |

| Generic Boc-Amine | 50% (1:1 with DCM) | DCM | 2 h | RT | N/A | [7] |

| Generic Boc-Amine | 25% | DCM | 2 h | RT | 60% | [7] |

| Substituted Amine | 5 eq. | DCM | 18 h | RT | 87% | [7] |

| Generic Boc-Amine | Neat (100%) | DCM | 1 h | RT | N/A | [7] |

| Generic Boc-Amine | 2 eq. | DCM | N/A | 0 °C to RT | N/A | [7] |

| Boc-protected Peptides | 2 eq. | Ionic Liquid | 7-10 min | 110-130 °C | 95% | [9] |

| Boc-protected Guanidines | 20% | N/A | Shorter | N/A | N/A |

N/A: Not available in the cited source. RT: Room Temperature.

Visualized Experimental Workflow

Safety Precautions

-

Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid. It is volatile and has a pungent odor. Always handle TFA in a properly functioning chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

-

Pressure Build-up: The deprotection reaction generates carbon dioxide gas, which can cause pressure to build in a sealed vessel. Never run this reaction in a closed system.[2]

-

Work-up: Neutralization of TFA with a base (like NaHCO₃) is an exothermic reaction and will release CO₂. Add the base slowly and with caution to control the effervescence.

References

- 1. benchchem.com [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 5. BOC Protection and Deprotection [bzchemicals.com]

- 6. benchchem.com [benchchem.com]

- 7. Boc Deprotection - TFA [commonorganicchemistry.com]

- 8. peptide.com [peptide.com]

- 9. pubs.rsc.org [pubs.rsc.org]

Application Notes and Protocols for Solid-Phase Synthesis Using Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) utilizing tert-butyloxycarbonyl (Boc) protected amino acids is a foundational and robust methodology for the chemical synthesis of peptides. Developed by Bruce Merrifield, this technique involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[1] The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy employs the acid-labile Boc group for the temporary protection of the α-amino group and typically benzyl-based, stronger acid-labile groups for the permanent protection of amino acid side chains.[2][3] This "graduated acid lability" is the cornerstone of the Boc-SPPS strategy.[2]

This document provides detailed application notes, experimental protocols, and troubleshooting guidance for performing Boc-SPPS.

Core Principles

The synthesis cycle in Boc-SPPS consists of three main steps that are repeated for each amino acid addition:

-

Deprotection: The acid-labile Nα-Boc protecting group is removed, typically with trifluoroacetic acid (TFA), to expose a free amine at the N-terminus of the growing peptide chain.[4]

-

Neutralization: The resulting ammonium (B1175870) salt is neutralized with a hindered organic base, such as diisopropylethylamine (DIEA), to generate the nucleophilic free amine.[5]

-

Coupling: The next Boc-protected amino acid is activated and coupled to the free amine, forming a new peptide bond.[1]

This cyclical process allows for the efficient synthesis of peptides, as excess reagents and byproducts are easily removed by washing the resin.[2]

Experimental Workflow

The general workflow of Boc-SPPS is a cyclical process, as illustrated in the diagram below. Each cycle adds one amino acid to the peptide chain.

Quantitative Data

The success of SPPS is highly dependent on the efficiency of each deprotection and coupling step. An efficiency of over 99% for each step is crucial to obtain a high yield of the desired full-length peptide.[6]

Table 1: Common Coupling Reagents in Boc-SPPS and Typical Efficiencies

| Coupling Reagent | Description | Typical Coupling Efficiency |

| DCC (N,N'-Dicyclohexylcarbodiimide) | A classic carbodiimide (B86325) coupling reagent. Its byproduct, dicyclohexylurea (DCU), is insoluble and can be difficult to remove. | >99% (sequence dependent) |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | An aminium-based coupling reagent that is highly efficient and minimizes racemization. | >99.5% (sequence dependent) |

| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Similar to HBTU but often more effective for sterically hindered or difficult couplings. | >99.8% (sequence dependent) |

Table 2: Comparison of Deprotection and Cleavage Conditions

| Step | Reagent/Cocktail | Conditions | Typical Yield/Efficiency | Notes |

| Boc Deprotection | 50% TFA in DCM | 20-30 min, Room Temp | >99% | Incomplete deprotection can lead to deletion sequences.[7] |

| Final Cleavage | Anhydrous HF | -5 to 0 °C, 1-2 hours | 70-95% | Highly effective but requires specialized equipment due to toxicity.[8] |

| Final Cleavage | TFMSA/TFA/Thioanisole | 0 to 25 °C, 2-15 hours | 60-90% | A common alternative to HF; cleavage time is sequence and resin dependent.[9] |

Table 3: Quantitative Analysis of Final Peptide Product

| Analysis | Method | Purpose | Typical Values |

| Purity | Reversed-Phase HPLC (RP-HPLC) | To determine the percentage of the desired peptide in the crude product. | >70% (crude), >95% (purified) |

| Identity | Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized peptide. | Matches theoretical mass |

| Net Peptide Content (NPC) | Amino Acid Analysis (AAA) or Elemental Analysis | To determine the actual percentage of peptide in the lyophilized powder, which also contains water and counterions. | 60-90% |

Experimental Protocols

Protocol 1: Resin Preparation and First Amino Acid Attachment (Merrifield Resin)

-

Resin Swelling: Swell the Merrifield resin (chloromethylated polystyrene) in dichloromethane (B109758) (DCM) for 1-2 hours in a reaction vessel.

-

First Amino Acid Attachment (Cesium Salt Method):

-

Prepare the cesium salt of the C-terminal Boc-amino acid by reacting it with cesium carbonate.

-

Dissolve the Boc-amino acid cesium salt in dimethylformamide (DMF).

-

Add the solution to the swollen resin and heat at 50°C for 12-24 hours.

-

Wash the resin thoroughly with DMF, DCM, and isopropanol (B130326).

-

Dry the resin under vacuum.

-

Protocol 2: Standard Boc-SPPS Cycle

This cycle is repeated for each amino acid to be added to the peptide chain.

-

Deprotection:

-

Neutralization:

-

Add a solution of 10% DIEA in DCM to the resin.

-

Agitate for 5-10 minutes at room temperature.

-

Repeat the neutralization step.

-

Filter and wash the resin with DCM (3x).

-

-

Coupling:

-

Dissolve the next Boc-protected amino acid (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF.

-

Add DIEA (4-8 equivalents) to activate the amino acid.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate for 1-2 hours at room temperature.

-

Monitor the reaction completion using the Kaiser test. A negative result (yellow beads) indicates complete coupling.[11]

-

Filter and wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.

-

Protocol 3: Final Cleavage and Deprotection

A. Anhydrous Hydrogen Fluoride (HF) Cleavage (Standard Protocol)

Caution: HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.

-

Place the dried peptide-resin in the HF cleavage apparatus.

-

Add a scavenger, such as anisole (B1667542) (typically 10% v/v), to trap reactive carbocations.

-

Cool the reaction vessel to -5 to 0°C.

-

Condense anhydrous HF into the vessel.

-

Stir the mixture at 0°C for 1-2 hours.

-

Evaporate the HF under vacuum.

-

Wash the resulting peptide and resin with cold diethyl ether to precipitate the crude peptide.

-

Filter and dry the crude peptide.

B. Trifluoromethanesulfonic Acid (TFMSA) Cleavage

-

Swell the peptide-resin in DCM.

-

Prepare the cleavage cocktail: TFMSA/TFA/thioanisole. A common ratio is 1:10:1.

-

Add the cleavage cocktail to the resin and react for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

Application of Synthetic Peptides in Signaling Pathways

Synthetic peptides are invaluable tools for studying and modulating biological signaling pathways. They can be designed to act as agonists, antagonists, or inhibitors of specific protein-protein interactions.

Modulation of G-Protein Coupled Receptor (GPCR) Signaling

Synthetic peptides can be designed to mimic or block the interaction of endogenous ligands with GPCRs, or to interfere with receptor dimerization, thereby modulating downstream signaling cascades.

Enzyme Inhibition

Synthetic peptides can be designed as competitive or non-competitive inhibitors of enzymes by mimicking the substrate or binding to an allosteric site, respectively. This is a common strategy in drug development.[12]

Troubleshooting

Problem: Low Peptide Yield

-

Possible Cause: Incomplete coupling or deprotection.[7]

-

Solution: Use a more powerful coupling reagent like HATU, especially for hindered amino acids. Extend coupling and deprotection times. Perform a double coupling. Use the Kaiser test to monitor reaction completion.

-

-

Possible Cause: Peptide aggregation.

-

Solution: Synthesize at a higher temperature, use chaotropic salts, or incorporate pseudoprolines to disrupt secondary structures.

-

Problem: Impure Crude Product

-

Possible Cause: Side reactions during synthesis or cleavage.

-

Possible Cause: Racemization.

-

Solution: Use aminium-based coupling reagents like HBTU or HATU which are known to suppress racemization. Avoid prolonged pre-activation times.

-

Conclusion

Boc-SPPS is a powerful and versatile technique for the synthesis of peptides for research, diagnostics, and therapeutic applications. While Fmoc chemistry has become more prevalent, the Boc strategy remains highly relevant, particularly for the synthesis of long or challenging peptide sequences. Careful selection of reagents, meticulous execution of protocols, and diligent monitoring of reaction progress are essential for successful peptide synthesis.

References

- 1. Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. americanpeptidesociety.org [americanpeptidesociety.org]

- 3. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. bio.libretexts.org [bio.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chempep.com [chempep.com]

- 11. ecommons.luc.edu [ecommons.luc.edu]

- 12. mesalabs.com [mesalabs.com]

- 13. peptide.com [peptide.com]

Application Notes and Protocols for Boc-Inp-OH Solution Preparation in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis and medicinal chemistry, the incorporation of non-proteinogenic amino acids is a key strategy for developing novel therapeutics with enhanced stability, potency, and unique structural conformations. Boc-Inp-OH , a synonym for Boc-isonipecotic acid or 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid , is a valuable cyclic amino acid analog. Its rigid piperidine (B6355638) scaffold is utilized to introduce conformational constraints into peptide backbones, a technique often employed in drug design to improve binding affinity and metabolic stability.

The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the compound's stability and solubility in organic solvents commonly used in synthesis, making it well-suited for standard Boc-chemistry Solid-Phase Peptide Synthesis (SPPS).[1] This document provides detailed protocols for the preparation of this compound solutions and its subsequent use in a typical coupling reaction.

It is important to note that the abbreviation "Inp" can be ambiguous. For clarity, this document focuses on Boc-isonipecotic acid. However, data for another related compound, Boc-L-indoline-2-carboxylic acid , is also provided for reference due to potential naming confusion.

Physicochemical Properties and Data

Quantitative data for this compound and the related compound Boc-L-indoline-2-carboxylic acid are summarized below. This allows for a quick comparison of their key chemical properties.

Table 1: Physicochemical Properties of this compound (Boc-isonipecotic acid)

| Property | Value | Reference |

|---|---|---|

| Synonyms | 1-Boc-piperidine-4-carboxylic acid, Boc-isonipecotic acid | N/A |

| CAS Number | 84358-13-4 | N/A |

| Molecular Formula | C₁₁H₁₉NO₄ | N/A |

| Molecular Weight | 229.27 g/mol | N/A |

| Appearance | Solid | N/A |

| Application | Boc solid-phase peptide synthesis |[1] |

Table 2: Physicochemical Properties of Boc-L-indoline-2-carboxylic acid

| Property | Value | Reference |

|---|---|---|

| Synonyms | Boc-(2S)-indoline carboxylic acid, N-Boc-L-indoline-2-carboxylic acid | [2] |

| CAS Number | 144069-67-0 | [2][3] |

| Molecular Formula | C₁₄H₁₇NO₄ | [2][3] |

| Molecular Weight | 263.3 g/mol | [2][3] |

| Appearance | Off-white solid | [2] |

| Purity | ≥95-97% (HPLC) | [2][3] |

| Storage | 0-8 °C |[2] |

Solubility Data

Effective solvation is critical for achieving high coupling efficiency in peptide synthesis.[4][5] The solubility of the protected amino acid dictates the choice of solvent for stock solution preparation. The Boc protecting group generally enhances solubility in organic solvents suitable for peptide synthesis.[6]

Table 3: Solubility Profile of this compound and Related Compounds

| Compound | Solvent | Solubility | Concentration | Reference |

|---|---|---|---|---|

| This compound | Water | Soluble | - | [7] |

| Methanol | Slightly Soluble | - | [7] | |

| Ethanol | Insoluble | - | [7] | |

| DMF, DCM, NMP | Generally Soluble* | - | [4] | |

| Boc-L-indoline-2-carboxylic acid | Chloroform (CHCl₃) | Soluble | c=1.5 (1.5g/100mL) | [2] |

| | DMF | Soluble | c=1.5 (1.5g/100mL) |[2] |

*Based on the general solubility of Boc-protected amino acids in common SPPS solvents.

Experimental Protocols

The following protocols provide standardized procedures for preparing this compound solutions and using them in Boc-SPPS workflows.

Protocol 1: Preparation of a 0.5 M this compound Stock Solution

Objective: To prepare a standardized stock solution of this compound for use in automated or manual solid-phase peptide synthesis.

Materials:

-

This compound (Boc-isonipecotic acid)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Analytical balance

-

Volumetric flask (e.g., 10 mL or 25 mL)

-

Spatula

-

Magnetic stirrer and stir bar (optional)

-

Ultrasonic bath (optional)

-

Argon or Nitrogen gas line (for inert atmosphere)

Procedure:

-

Calculate Required Mass: Determine the mass of this compound needed. For 10 mL of a 0.5 M solution:

-

Mass = 0.5 mol/L * 0.010 L * 229.27 g/mol = 1.146 g

-

-

Weighing: Accurately weigh the calculated amount of this compound solid using an analytical balance and transfer it into the volumetric flask.

-

Dissolution:

-

Add approximately 70-80% of the final volume of DMF to the flask.

-

Stopper the flask and swirl gently to dissolve the solid.

-

If dissolution is slow, place the flask in an ultrasonic bath for 5-10 minutes or use a magnetic stirrer at room temperature. Gentle warming can be applied if necessary, but avoid excessive heat.

-

-

Final Volume Adjustment: Once the solid is completely dissolved, allow the solution to return to room temperature. Carefully add DMF to the calibration mark on the volumetric flask.

-

Homogenization: Invert the stoppered flask several times to ensure the solution is homogeneous.

-

Storage: Store the solution in a tightly sealed container, under an inert atmosphere (argon or nitrogen) if storing for an extended period, and at the recommended temperature (typically 2-8°C) to minimize degradation.

Protocol 2: General Coupling of this compound in Boc-SPPS

Objective: To covalently link the prepared this compound solution to the N-terminal amine of a resin-bound peptide chain. This protocol assumes a standard Boc-SPPS cycle.

Materials:

-

Peptide-resin with a free N-terminal amine (after Boc deprotection and neutralization)

-

0.5 M this compound in DMF (from Protocol 1)

-

Coupling Reagent (e.g., HBTU, HATU)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Solvents: DMF, Dichloromethane (DCM)

-

Solid-phase synthesis reaction vessel

Procedure:

-

Resin Preparation:

-

Ensure the Boc protecting group from the preceding amino acid has been removed, typically using 50% Trifluoroacetic Acid (TFA) in DCM.[8][9]

-

Wash the resin thoroughly with DCM and then DMF to remove residual acid.

-

Neutralize the resulting amine salt using a solution of DIEA in DMF or DCM to generate the free amine nucleophile.[9] Wash the resin again with DMF.

-

-

Activation of this compound:

-

In a separate vessel, prepare the activation mixture immediately before adding it to the resin.

-

For a 0.1 mmol scale synthesis, combine:

-

4 equivalents of 0.5 M this compound solution (0.8 mL, 0.4 mmol)

-

3.9 equivalents of coupling reagent (e.g., HBTU) (0.39 mmol)

-

6 equivalents of DIEA (0.6 mmol)

-

-

Allow the mixture to pre-activate for 1-2 minutes.

-

-

Coupling Reaction:

-

Add the activated this compound mixture to the reaction vessel containing the neutralized peptide-resin.

-

Agitate the mixture using a shaker or nitrogen bubbling for the recommended coupling time (typically 1-2 hours at room temperature).

-

-

Washing:

-

After the coupling period, drain the reaction solution from the vessel.

-

Wash the peptide-resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove all excess reagents and byproducts.

-

-

Cycle Completion: The resin is now ready for the next deprotection step in the SPPS cycle. A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction.

Visualizations: Workflows and Logic Diagrams

Diagrams generated using Graphviz provide a clear visual representation of the experimental and logical flows.

Caption: Workflow for preparing a this compound stock solution.

Caption: Logical flow of one this compound coupling cycle in SPPS.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. calpaclab.com [calpaclab.com]

- 4. peptide.com [peptide.com]

- 5. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. chembk.com [chembk.com]

- 8. chempep.com [chempep.com]

- 9. peptide.com [peptide.com]

Application Notes and Protocols: A Comparative Analysis of Manual and Automated Peptide Synthesis for Peptides Incorporating Boc-Inp-OH

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The incorporation of non-standard amino acids into peptide sequences is a critical strategy in drug discovery and development, often imparting enhanced metabolic stability, conformational constraint, and novel biological activity. Isonipecotic acid (Inp), a cyclic γ-aminobutyric acid (GABA) analog, is of significant interest for the development of modulators of GABA receptors. The synthesis of peptides containing Inp, using its Boc-protected form (Boc-Inp-OH), presents unique challenges due to its sterically hindered and cyclic nature.

This document provides a detailed comparison of manual and automated solid-phase peptide synthesis (SPPS) for the incorporation of this compound into a peptide sequence. It includes comprehensive protocols, a comparative analysis of key performance indicators, and visualizations of the respective workflows and a relevant biological signaling pathway. The choice between manual and automated methodologies is contingent on several factors, including the desired synthesis scale, throughput, peptide complexity, and available resources. While manual synthesis offers flexibility for optimization and is cost-effective for small-scale work, automated synthesis provides superior reproducibility, speed, and efficiency for routine and larger-scale production.

Data Presentation: Manual vs. Automated Synthesis of a Model Peptide Containing Inp